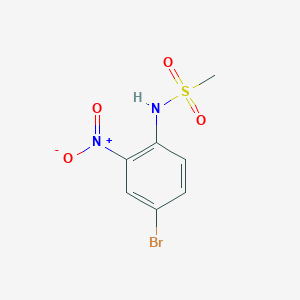

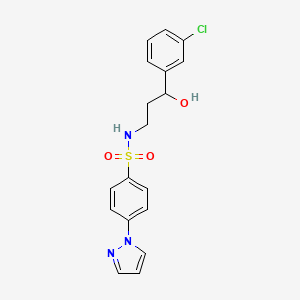

![molecular formula C13H19NO B2379018 {1-[Amino(phenyl)methyl]cyclopentyl}methanol CAS No. 1859652-90-6](/img/structure/B2379018.png)

{1-[Amino(phenyl)methyl]cyclopentyl}methanol

カタログ番号 B2379018

CAS番号:

1859652-90-6

分子量: 205.301

InChIキー: XPYQFIOWYHKGOX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“{1-[Amino(phenyl)methyl]cyclopentyl}methanol” is a chemical compound with the CAS Number: 1859652-90-6 . It has a molecular weight of 205.3 and its IUPAC name is (1-(amino(phenyl)methyl)cyclopentyl)methanol . The compound is typically stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-3,6-7,12,15H,4-5,8-10,14H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4°C .科学的研究の応用

Synthesis of S1P1 Receptor Agonists

- The compound is utilized as an intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis method has been developed for the stereoisomers of this compound, demonstrating its utility in complex organic syntheses (Wallace et al., 2009).

Methanol as a Hydrogen Source and C1 Synthon

- Methanol, related to the compound , is highlighted for its applications in chemical synthesis and energy technologies. It's used as a hydrogen source and C1 synthon, which is significant for synthesizing more complex chemical structures (Sarki et al., 2021).

Direct N-Monomethylation of Aromatic Primary Amines

- The compound is relevant in the context of direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This process is attractive due to its broad substrate scope and excellent selectivities (Li et al., 2012).

Metal-Free Reduction of Nitro Aromatic Compounds

- A related compound, (2-pyridyl)phenyl methanol, is used as a hydrogen donor in the reduction of nitro aromatic and heteroaromatic compounds. This showcases the role of such compounds in facilitating important chemical reactions (Giomi et al., 2011).

Synthesis of Amino Acid Methyl Esters

- Amino acid methyl ester hydrochlorides are prepared using methanol in the presence of trimethylchlorosilane, indicating the use of related compounds in the synthesis of biologically relevant molecules (Li & Sha, 2008).

Catalytic Cycloadditions

- Compounds like tris(triazolyl)methanol-Cu(I), which are structurally related, are used as catalysts in Huisgen 1,3-dipolar cycloadditions. This highlights the role of such compounds in catalysis (Ozcubukcu et al., 2009).

Iron-Catalyzed Methylation

- The borrowing hydrogen approach with methanol demonstrates the catalytic potential of compounds in this family for the methylation of ketones, indoles, and amines, which is crucial in organic synthesis (Polidano et al., 2018).

Overview of Methanol Applications

- Methanol's role as a building block for complex chemical structures, its usage as a clean-burning fuel, and its potential in CO2 reduction further underscores the importance of related compounds in various scientific applications (Dalena et al., 2018).

Safety and Hazards

特性

IUPAC Name |

[1-[amino(phenyl)methyl]cyclopentyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-3,6-7,12,15H,4-5,8-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYQFIOWYHKGOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

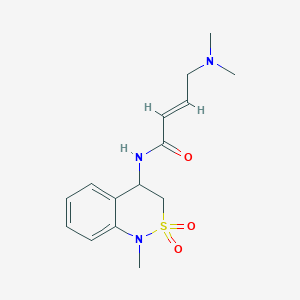

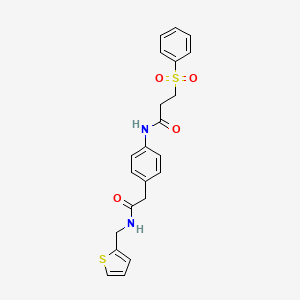

![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)

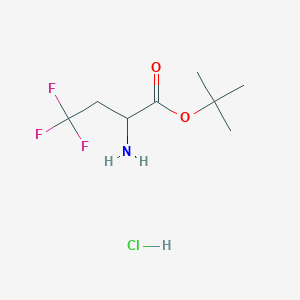

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)

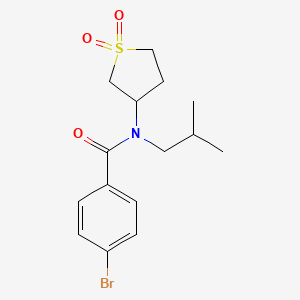

![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)

![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2378957.png)